molecular formula C16H24N2O2 B3000609 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea CAS No. 2034516-16-8

1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

カタログ番号 B3000609
CAS番号: 2034516-16-8
分子量: 276.38
InChIキー: ZZCNILPRMICALQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which target a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells.

作用機序

1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea works by inhibiting the activity of BTK, which is a key enzyme in the signaling pathways that regulate the growth and survival of cancer cells. By blocking BTK, 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea can prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include the inhibition of BTK activity, the suppression of downstream signaling pathways involved in cancer cell growth and survival, and the induction of cell death in cancer cells.

実験室実験の利点と制限

One of the main advantages of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is its potent anti-tumor activity, which has been demonstrated in a wide range of preclinical models of cancer. In addition, 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has been shown to be effective in combination with other cancer therapies, which could potentially enhance its therapeutic efficacy.
However, there are also some limitations to the use of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea in lab experiments. For example, the synthesis of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is complex and requires specialized equipment and expertise in organic chemistry. In addition, the use of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea in preclinical models of cancer may not accurately reflect its efficacy and safety in humans.

将来の方向性

There are several future directions for the development and use of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea in cancer therapy. These include:
1. Clinical Trials: 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies will help to determine its safety and efficacy in humans.
2. Combination Therapy: 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy. Future studies will explore the optimal combinations and dosing schedules for 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea in combination with other cancer therapies.
3. Resistance Mechanisms: Resistance to BTK inhibitors, including 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea, can develop over time in some patients. Future studies will explore the underlying mechanisms of resistance and identify strategies to overcome it.
4. New Indications: 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has shown promise in the treatment of various types of cancer. Future studies will explore its potential use in other types of cancer and other diseases.
Conclusion:
1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a promising small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. While there are some limitations to its use in lab experiments, 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has shown potent anti-tumor activity in preclinical models of cancer and is currently being evaluated in clinical trials. Future studies will explore its potential use in combination with other cancer therapies and in other types of cancer and diseases.

合成法

The synthesis of 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea involves several steps, including the preparation of the starting materials, the formation of the urea bond, and the final purification of the product. The process is complex and requires specialized equipment and expertise in organic chemistry.

科学的研究の応用

1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have shown that 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has potent anti-tumor activity and can inhibit the growth and survival of cancer cells. In addition, 1-(Tert-butyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea has been shown to be effective in combination with other cancer therapies, such as chemotherapy and immunotherapy.

特性

IUPAC Name

1-tert-butyl-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(17-15(19)18-16(2,3)4)9-12-5-6-14-13(10-12)7-8-20-14/h5-6,10-11H,7-9H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCNILPRMICALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。